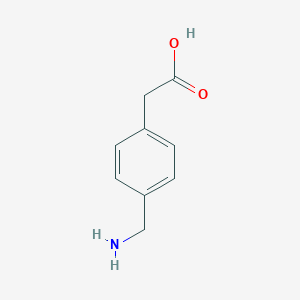

4-Aminomethylphenylacetic acid

Descripción general

Descripción

4-Aminomethylphenylacetic acid is an organic compound with the chemical formula C9H11NO2. It is a white crystalline solid known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group attached to a phenylacetic acid moiety, making it a versatile building block in organic synthesis.

Mecanismo De Acción

Target of Action

The primary target of 4-Aminomethylphenylacetic acid is the γ-secretase , an intramembrane protease . This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP), which is implicated in the pathogenesis of Alzheimer’s disease .

Mode of Action

This compound acts as a γ-secretase modulator . It interacts with γ-secretase, altering its activity to preferentially decrease the levels of Ab42, a highly amyloidogenic peptide, and increase the levels of Ab38, a shorter and less neurotoxic peptide .

Biochemical Pathways

The compound affects the amyloidogenic pathway . In this pathway, APP is sequentially cleaved by β- and γ-secretase to produce amyloid β-peptides (Ab). The modulation of γ-secretase by this compound alters the ratio of Ab peptides produced, potentially reducing the amyloidogenicity of the pathway .

Result of Action

The modulation of γ-secretase by this compound results in a significant reduction in brain Ab42 levels . This could potentially mitigate the formation of amyloid plaques, a hallmark of Alzheimer’s disease, thereby alleviating the disease’s symptoms.

Análisis Bioquímico

Biochemical Properties

4-Aminomethylphenylacetic acid has been identified as a γ-secretase modulator . γ-Secretase is an enzyme that plays a crucial role in the processing of several proteins integral to cellular function. The interaction of this compound with this enzyme suggests that it may influence the activity of γ-secretase and thereby impact various biochemical reactions .

Cellular Effects

The modulation of γ-secretase by this compound can have significant effects on cellular processes. γ-Secretase is involved in the processing of amyloid precursor protein, a process that is implicated in Alzheimer’s disease . Therefore, the influence of this compound on γ-secretase activity could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with γ-secretase. It acts as a modulator, potentially altering the activity of the enzyme . This could lead to changes in the processing of amyloid precursor protein and other proteins, thereby influencing gene expression and other molecular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethylphenylacetic acid typically involves the reduction of 4-nitrophenylacetic acid. The process begins with the nitration of benzyl cyanide to form 4-nitrophenylacetonitrile. This intermediate is then hydrolyzed to produce 4-nitrophenylacetic acid. Finally, the reduction of 4-nitrophenylacetic acid using a reducing agent such as iron powder in the presence of acetic acid yields this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of concentrated sulfuric acid, concentrated nitric acid, and benzyl cyanide in a reactor. The reaction mixture undergoes crystallization, filtration, and re-crystallization to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Aminomethylphenylacetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and acetic acid are commonly used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenylacetic acid derivatives.

Aplicaciones Científicas De Investigación

4-Aminomethylphenylacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and peptide synthesis.

Biology: It serves as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.

Medicine: It is a precursor for the synthesis of drugs used in treating rheumatoid arthritis and other inflammatory conditions.

Industry: It is used in the production of various chemical intermediates and fine chemicals.

Comparación Con Compuestos Similares

- 4-Aminophenylacetic acid

- 4-Aminobenzoic acid

- 4-Aminomethylbenzoic acid

- 4-Aminophenethyl alcohol

Comparison: 4-Aminomethylphenylacetic acid is unique due to its specific structure, which includes an amino group attached to a phenylacetic acid moiety. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, 4-Aminophenylacetic acid lacks the methylene group present in this compound, resulting in different reactivity and applications .

Actividad Biológica

4-Aminomethylphenylacetic acid (AMPA) is an organic compound with the chemical formula CHNO. It is a white crystalline solid known for its diverse applications in chemistry, biology, and medicine. This compound features an amino group attached to a phenylacetic acid moiety, which contributes to its biological activity and utility in various research fields.

This compound primarily functions as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1, which plays a significant role in the absorption of peptides in the intestines. Additionally, AMPA acts as a γ-secretase modulator , influencing the processing of amyloid precursor protein (APP) and potentially reducing the production of amyloid-beta peptides implicated in Alzheimer's disease.

Cellular Effects

The modulation of γ-secretase by AMPA affects several cellular processes:

- Amyloidogenic Pathway : AMPA alters the cleavage of APP, impacting the ratio of amyloid-beta peptides produced, particularly decreasing levels of the toxic Aβ42 form.

- Neuroprotective Effects : By modulating γ-secretase activity, AMPA may provide neuroprotective benefits, making it a candidate for therapeutic strategies against neurodegenerative diseases like Alzheimer's.

Comparative Studies

Research has compared AMPA with other compounds to evaluate its inhibitory effects on various proteases. For instance, derivatives of 3-aminomethylbenzoic acid and AMPA have been investigated for their potency against trypsin and plasmin, indicating that structural modifications can significantly affect biological activity .

Case Study: Alzheimer’s Disease

A notable study explored the effects of AMPA on APP processing in cellular models. The results demonstrated that treatment with AMPA led to a marked reduction in Aβ42 levels compared to control groups. This suggests that AMPA could be a promising candidate for further development as a therapeutic agent for Alzheimer's disease.

Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Inhibition of PepT1 | Non-translocated competitive inhibitor affecting peptide absorption. |

| γ-Secretase Modulation | Alters APP cleavage, reducing amyloid-beta production. |

| Neuroprotective Potential | May protect against neurodegeneration by modulating amyloidogenic pathways. |

| Protease Inhibition | Demonstrated inhibitory effects on trypsin and plasmin in comparative studies. |

Synthesis Routes

This compound can be synthesized through various methods involving the reaction of phenylacetic acid derivatives with amines under specific conditions. The synthesis process typically includes:

- Formation of Amino Group : The introduction of an amino group at the para position relative to the carboxylic acid.

- Purification : Crystallization or chromatography techniques are employed to purify the final product.

- Molecular Formula : CHNO

- Molecular Weight : 165.19 g/mol

- Physical State : White crystalline solid

- Solubility : Soluble in water and organic solvents.

Propiedades

IUPAC Name |

2-[4-(aminomethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAUVXXFRQXTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363789 | |

| Record name | 4-Aminomethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-05-1 | |

| Record name | 4-Aminomethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of discovering novel γ-secretase modulators, specifically those structurally similar to 4-aminomethylphenylacetic acid?

A1: γ-Secretase is an enzyme involved in various biological processes, including the cleavage of amyloid precursor protein (APP). This cleavage produces amyloid-beta peptides (Aβ), which are implicated in the development of Alzheimer's disease. [] The research paper discusses the discovery of this compound derivatives as potential γ-secretase modulators. [] These modulators are designed to influence γ-secretase activity and potentially reduce the production of Aβ, offering a potential therapeutic strategy for Alzheimer's disease. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.